molecular formula C14H9ClF3N3 B8626566 N-(Benzimidazol-2-yl)-4-chloro-3-(trifluoromethyl)aniline CAS No. 83318-24-5

N-(Benzimidazol-2-yl)-4-chloro-3-(trifluoromethyl)aniline

Cat. No. B8626566
Key on ui cas rn: 83318-24-5
M. Wt: 311.69 g/mol
InChI Key: GVORIUUNVSHUSR-UHFFFAOYSA-N
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Patent
US07960561B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and 4-chloro-3-(trifluoromethyl)aniline by Procedure A. The product was isolated by filtration and recrystallisation to give the title compound as a hydrochloride salt (white solid, mp 255-260° C.). MS(ES+) m/z 312 ([M+1]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][C:13]=1[C:19]([F:22])([F:21])[F:20]>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:16][C:15]1[CH:17]=[CH:18][C:12]([Cl:11])=[C:13]([C:19]([F:22])([F:20])[F:21])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration and recrystallisation

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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